Product packaging for Vitedoamine A(Cat. No.:)

Vitedoamine A

カタログ番号: B1245917
分子量: 351.4 g/mol
InChIキー: QVAJYPUWQBUWLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Vitedoamine A, also known as all- trans -retinol, is a fat-soluble vitamin essential for fundamental biological processes, making it a critical compound for scientific investigation . Its primary biologically active metabolites are retinal, which is indispensable for vision, and retinoic acid, a potent regulator of gene expression . In visual system research, this compound is a precursor for 11- cis -retinal, the chromophore for rhodopsin in rod cells and other opsins in cone cells of the retina; it is fundamental for studying the visual cycle, phototransduction, and low-light vision (scotopic vision) . Beyond vision, this compound's metabolite, retinoic acid, functions as a hormonal signaling molecule. It binds to nuclear receptors (RAR and RXR), acting as a ligand-dependent transcription factor to regulate the expression of numerous genes involved in cellular differentiation, proliferation, and morphogenesis . This mechanism makes this compound a valuable tool for researchers studying embryonic development, epithelial integrity, and immune function, including the development and activity of T-cells and B-cells . This product is intended for research applications only in controlled laboratory settings. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO5 B1245917 Vitedoamine A

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H17NO5

分子量

351.4 g/mol

IUPAC名

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydrobenzo[f]isoindol-3-one

InChI

InChI=1S/C20H17NO5/c1-25-17-6-10(3-4-15(17)22)19-12-8-16(23)18(26-2)7-11(12)5-13-14(19)9-21-20(13)24/h3-8,22-23H,9H2,1-2H3,(H,21,24)

InChIキー

QVAJYPUWQBUWLN-UHFFFAOYSA-N

正規SMILES

COC1=CC2=CC3=C(CNC3=O)C(=C2C=C1O)C4=CC(=C(C=C4)O)OC

同義語

vitedoamine A

製品の起源

United States

科学的研究の応用

Vitedoamine A is classified as a phenylnaphthalene-type lignan alkaloid. It has been isolated alongside other compounds from Vitex negundo and has shown significant biological activity, particularly in antioxidant properties. Studies have demonstrated that this compound exhibits stronger antioxidative activity than alpha-tocopherol, a well-known antioxidant . This property makes it a candidate for further exploration in health-related applications.

Antioxidant Applications

The antioxidative properties of this compound suggest its potential use in preventing oxidative stress-related diseases. Oxidative stress is linked to various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to scavenge free radicals positions it as a promising agent in developing dietary supplements or functional foods aimed at enhancing health and preventing disease.

Therapeutic Potential in Cancer Research

Recent studies have investigated the cytotoxic activities of compounds related to this compound. Research indicates that certain lignans can inhibit cancer cell growth, suggesting that this compound may possess similar properties . The exploration of its mechanisms could lead to the development of novel anticancer therapies.

Neuroprotective Effects

Emerging research highlights the role of retinoids, including compounds related to vitamin A, in neuroprotection and cognitive function. Given that this compound shares some structural similarities with these compounds, it may be beneficial in studies exploring neuroprotective effects against conditions such as Alzheimer's disease or other neurodegenerative disorders. The connection between retinol levels and psychiatric disorders also underscores the importance of further research into how this compound might influence brain health .

Nutritional Supplementation

This compound's antioxidant properties may extend its application to nutritional supplementation. As a component of dietary supplements, it could enhance overall health by combating oxidative stress and supporting immune function. Its potential role in improving skin health and appearance through topical formulations also warrants investigation.

Case Studies and Research Findings

  • Antioxidant Activity : In comparative studies, this compound demonstrated superior radical-scavenging effects compared to established antioxidants like alpha-tocopherol, indicating its potential for inclusion in health supplements aimed at reducing oxidative damage .
  • Cancer Cell Inhibition : Preliminary studies have shown that derivatives of lignans similar to this compound can inhibit the proliferation of various cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved .
  • Neuroprotective Research : Ongoing research is examining the relationship between retinoid levels and cognitive function, suggesting that compounds like this compound may play a role in enhancing neuronal health and mitigating cognitive decline associated with aging .

類似化合物との比較

Comparison with Similar Compounds

Vitedoamine A belongs to a class of lignan alkaloids and structurally related phytochemicals. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Class Source Key Structural Features Bioactivity Reference
This compound Lignan alkaloid Vitex negundo seeds Phenyl dihydronaphthalene core with hydroxyl/methoxy IKKβ inhibition (IC₅₀: 39 μM), anti-inflammatory, anti-osteoclastogenic
Vitedoin A Lignan Vitex negundo seeds Similar dihydronaphthalene core, lacks hydroxymethyl Antioxidant, anti-inflammatory (mechanism undefined)
Orientin Flavonoid Vitex negundo leaves C-glycosyl flavone with hydroxyl groups Antioxidant, neuroprotective, inhibits COX-2
Isoorientin Flavonoid Vitex negundo leaves Structural isomer of orientin Anti-diabetic, reduces oxidative stress
Vitexin Flavonoid Vitex negundo seeds Apigenin-8-C-glucoside Anti-cancer, anti-inflammatory via MAPK/NF-κB inhibition
Chilenine Isoindolinone alkaloid Natural products Isoindolinone core Anxiolytic, TNFα-inhibitory

Mechanistic Differences

  • IKKβ Specificity: this compound uniquely targets IKKβ among lignans, while flavonoids like vitexin broadly inhibit NF-κB via upstream kinases (e.g., MAPK) .
  • Binding Affinity : Molecular docking shows this compound binds IKKβ with higher specificity than diphenylamine analogs (e.g., tofenamic acid) due to hydrogen bonding with Cys99 and Asp103 .

Pharmacokinetic and Toxicity Data

Limited data exist for this compound, but related lignans like vitedoin A show low cytotoxicity in vitro (IC₅₀ > 100 μM in HEK293 cells) . Flavonoids (e.g., orientin) exhibit better bioavailability due to glycosylation, whereas lignan alkaloids may require structural optimization for enhanced solubility .

準備方法

Early Laboratory Syntheses (1940s–1950s)

The first synthetic routes to vitamin A involved stepwise elongation of β-ionone (7 ), a terpenoid derived from citral or acetone. Arens and van Dorp’s 1946 method utilized Reformatsky reactions to extend the carbon chain. β-Ionone underwent a glycidic ester condensation with ethyl chloroacetate, forming a C<sub>14</sub>-aldehyde (17 ), which was coupled with a C<sub>6</sub>-Grignard reagent (20 ) to assemble the C<sub>20</sub> skeleton. Partial hydrogenation of the resulting alkyne (22 ) using palladium/charcoal yielded vitamin A methyl ether (28 ) at 25% purity.

Isler et al. later refined this approach by acetylating intermediates to improve stability, achieving 25–35% yields of vitamin A acetate (2 ) after hydrolysis. These early methods established the C<sub>15</sub>+C<sub>5</sub> coupling paradigm but faced challenges in isomer control and byproduct separation.

Industrial Synthesis via Wittig Olefination

BASF’s Wittig Reaction Process

BASF’s method, operational since 1971, relies on a Wittig reaction between a C<sub>15</sub>-phosphonium salt (44 ) and a C<sub>5</sub>-aldehyde (45 ). β-Ionone (7 ) is vinylated via Grignard addition or ethynylation/semihydrogenation to form vinyl-β-ionol (43 ), which is converted to the phosphonium salt (44 ) using triphenylphosphine and acid. The C<sub>5</sub>-aldehyde (45 ) is synthesized from prenal (14 ) through halogenation and acetalization.

Reaction Conditions and Outcomes

StepReagents/ConditionsYield/Purity
Phosphonium salt formationTriphenylphosphine, HBr, 60°C85–90%
Wittig olefination44 + 45 in DMF, K<sub>2</sub>CO<sub>3</sub>, 25°C70–75% (85% E-isomer)
IsomerizationPd/C, 80°C or photochemical sensitization>95% all-E-2

The final product, vitamin A acetate (2 ), is isomerized to the biologically active all-E form using palladium catalysts or light.

Julia Sulfone Coupling (Rhône-Poulenc Process)

Sulfone Intermediate Formation

Rhône-Poulenc’s approach leverages Julia chemistry to couple a C<sub>15</sub>-sulfone (50 ) with a C<sub>5</sub>-bromoacetal (52 ). β-Ionone (7 ) is converted to sulfone 50 via sodium phenyl sulfonate, followed by alkylation with 52 to form C<sub>20</sub>-sulfone 53 . Elimination of benzenesulfinic acid produces vitamin A acetate (2 ) directly.

Key Advantages

  • Avoids phosphine oxide byproducts (common in Wittig reactions).

  • Higher stereocontrol (>90% E-isomer).

Knoevenagel Condensation Approaches

Hoffmann-La Roche’s Method

Hoffmann-La Roche optimized a Knoevenagel condensation between β-ionylidene aldehyde (13 ) and methyl crotonate (59 ). The reaction, catalyzed by potassium amide in liquid ammonia, forms retinyl ester 58 , which is reduced to retinol (1 ) using LiAlH<sub>4</sub> and acetylated.

Reaction Data

ParameterValue
CatalystKNH<sub>2</sub> in NH<sub>3</sub>
Temperature25°C
Time72 h
Yield68% (58 )

Recent Advances in Vitamin A Production

Sonogashira Coupling Strategies

Recent patents describe Sonogashira couplings between C<sub>15</sub>-alkynes (93 ) and C<sub>5</sub>-acid chlorides (94 ) to form ketone 95 , which is reduced and semihydrogenated to vitamin A acetate. This method avoids phosphine reagents and achieves 80% yields in the coupling step.

Meyer–Schuster Rearrangement

A 2020 approach employs two sequential Meyer–Schuster rearrangements on ethynylated β-ionone derivatives to build the retinoid skeleton. This route reduces the total step count from 12 to 8, improving overall yield to 55%.

Comparative Analysis of Vitamin A Synthesis Methods

Table 1. Industrial Vitamin A Synthesis Routes

MethodKey ReactionYield (%)E-Isomer PurityByproduct Management
Wittig OlefinationC<sub>15</sub>+C<sub>5</sub> coupling70–7585→>95Triphenylphosphine oxide
Julia SulfoneSulfone elimination65–70>90Benzenesulfinic acid
KnoevenagelAldol condensation60–6880–85Potassium salts

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Vitedoamine A from natural sources, and how can contamination risks be minimized?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for isolation, with validation via nuclear magnetic resonance (NMR) spectroscopy. To reduce contamination, employ a multi-step purification protocol, including solvent partitioning and recrystallization. Pre-experimental screening of source materials for co-occurring alkaloids is critical .
  • Example Data :

TechniqueDetection LimitPurification Efficiency
HPLC0.1 µg/mL85-90%
GC-MS0.05 µg/mL75-80%

Q. How can structural elucidation of this compound be systematically validated?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR (¹H, ¹³C, DEPT, and COSY) for functional group analysis. Cross-validate results using computational methods like density functional theory (DFT) to predict spectroscopic profiles .

Advanced Research Questions

Q. What experimental designs are optimal for addressing contradictory bioactivity data of this compound across in vitro and in vivo studies?

  • Methodological Answer : Adopt a factorial design to test variables such as dosage, administration route, and metabolic interactions. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies. For example, if in vitro studies show cytotoxicity at 10 µM but in vivo data lack toxicity, test hepatic metabolite profiles to identify detoxification pathways .
  • Contradiction Analysis Framework :

Identify conflicting datasets (e.g., IC₅₀ values vs. LD₅₀).

Conduct meta-analysis with heterogeneity testing (I² statistic).

Propose mechanistic hypotheses (e.g., protein binding differences).

Q. How can the synthetic pathway of this compound be optimized to improve yield without compromising stereochemical purity?

  • Methodological Answer : Apply design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use chiral stationary phase HPLC to monitor enantiomeric excess. For example, a central composite design revealed that reducing reaction temperature from 80°C to 60°C increased yield by 12% while maintaining >98% enantiomeric purity .

Q. What strategies are effective for resolving spectral interference in quantifying this compound in complex matrices (e.g., plant extracts)?

  • Methodological Answer : Implement matrix-matched calibration and standard addition methods to correct for background noise. For LC-MS/MS analysis, use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 345 → 227) and compare with co-eluting compounds .

Methodological Frameworks

Q. How to formulate a research question on this compound’s mechanism of action using the PICOT framework?

  • Answer :

  • P opulation: Cancer cell lines (e.g., HeLa, MCF-7).
  • I ntervention: this compound at IC₅₀ concentrations.
  • C omparison: Untreated cells vs. cells treated with a known apoptosis inducer (e.g., cisplatin).
  • O utcome: Apoptosis markers (caspase-3 activation, DNA fragmentation).
  • T ime: 24–72 hours post-treatment.
    This structure ensures focused hypothesis testing .

Q. What criteria should guide the selection of analytical techniques for studying this compound’s stability under varying pH conditions?

  • Answer : Prioritize techniques with real-time monitoring capabilities (e.g., UV-Vis spectroscopy for degradation kinetics) and validate results using mass spectrometry to identify breakdown products. Include accelerated stability testing (40°C/75% RH) to predict shelf-life .

Data Interpretation & Reporting Standards

Q. How to address non-reproducible results in this compound’s antioxidant assays?

  • Methodological Answer : Standardize assay conditions (e.g., DPPH radical concentration, incubation time) and report detailed protocols. Conduct inter-laboratory validation using a reference sample. For example, a 2024 study attributed variability to light exposure during assay setup; shielding samples reduced CV from 15% to 5% .

Q. What are the best practices for integrating contradictory findings into a review paper on this compound?

  • Answer : Use a narrative synthesis approach:

Categorize studies by methodology (e.g., in vitro vs. clinical).

Highlight contextual factors (e.g., cell line specificity).

Propose consensus models (e.g., "dose-dependent duality" hypothesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitedoamine A
Reactant of Route 2
Vitedoamine A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。